![molecular formula C20H23NO5S B2482170 methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate CAS No. 1327176-85-1](/img/structure/B2482170.png)

methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

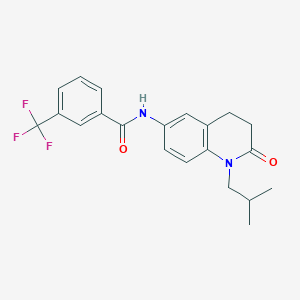

Acrylics and acrylamides represent a significant class of chemicals used in diverse applications ranging from industrial materials to pharmaceuticals. Their versatility is attributed to the wide range of physical and chemical properties they can exhibit, influenced by their molecular structures and the nature of substituent groups attached to the acrylic or acrylamide backbone.

Synthesis Analysis

The synthesis of acrylics and acrylamides often involves reactions that allow for the introduction of various functional groups, enabling the production of compounds with desired properties. Methods such as reductive amination, Leuckart reaction, and Birch reduction are common in synthesizing such compounds, offering pathways to incorporate ethoxyphenyl and ethylphenylsulfonyl groups into the acrylate backbone.

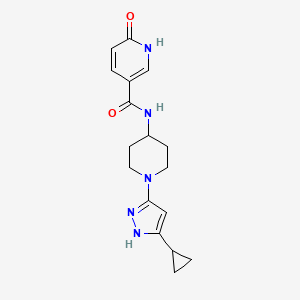

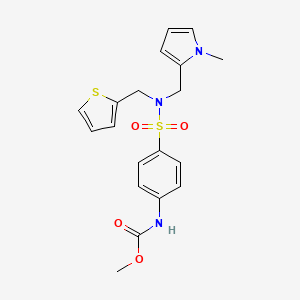

Molecular Structure Analysis

The molecular structure of acrylates and acrylamides is central to their chemical behavior and properties. Techniques like X-ray diffraction and dynamic light scattering are instrumental in determining the size, shape, and stability of micelles formed by these compounds in aqueous solutions. These structures significantly impact their interaction with biological systems and their physical properties.

Chemical Reactions and Properties

Acrylics and acrylamides participate in various chemical reactions, including polymerization and crosslinking, contributing to their wide applicability. Their reactivity with other compounds, such as amino acids and reducing sugars, can lead to the formation of complex structures with unique physical and chemical properties. The ability to undergo self-condensation or react with external agents makes them suitable for creating specialized materials.

Physical Properties Analysis

The physical properties of acrylates and acrylamides, such as solubility, thermal stability, and hydrophobicity, are crucial for their practical applications. These properties are often tailored through the synthesis process by altering the molecular structure, enabling their use in specific industrial and pharmaceutical contexts.

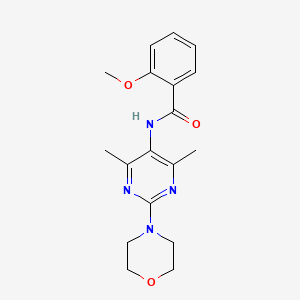

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, the potential for hydrogen bonding, and the ability to form stable complexes with metals or other organic compounds, define the versatility of acrylates and acrylamides. These attributes facilitate their employment in diverse chemical reactions and processes, leading to materials with a broad range of functionalities.

References (sources)

- For a comprehensive review of acrylates and their genotoxic potentials: (Suh et al., 2018).

- Insights into the chemistry and biochemistry of acrylamide, including its formation in foods: (Friedman, 2003).

- Analysis of the blood compatibility mechanism of poly(meth)acrylate: (Tanaka & Mochizuki, 2010).

Applications De Recherche Scientifique

Photochromic Properties of Polymers

Methylacrylate monomers containing azobenzene groups, including variants like the compound , are used in polymers displaying photochromic properties. These properties are demonstrated through trans–cis isomerization of the side chain azobenzene fragments under illumination. This reversible process, occurring in polymers, shows potential applications in optical materials and devices (Ortyl, Janik, & Kucharski, 2002).

Hydrophobic Surface Coatings

Fluorinated acrylate emulsions, which may include methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate or similar compounds, have extensive applications in creating hydrophobic surface coatings. These coatings are characterized by their low surface energy and exceptional hydrophobicity, indicating their potential in water repellent modifications (Yin et al., 2017).

Synthesis of Pyrazoles and Pyrazolines

Compounds similar to methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate are used in the synthesis of pyrazoles and pyrazolines. These reactions involve intermediates like vinyl sulfones and acrylates, leading to the formation of various substituted pyrazoline and pyrazole derivatives, which have applications in medicinal and organic chemistry (Vasin et al., 2015).

Polymers with Modified Functional Groups

Acrylate compounds, including those similar to methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate, are transformed into polymers with various functional groups. These modifications lead to polymers with diverse properties and applications, including protective coatings, adhesives, and materials with specific chemical resistances (Fréchet, Farrall, & Willson, 1982).

Surface Properties of Polyacrylates

The study of polyacrylates with short fluorocarbon side chains, like those derived from methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate, focuses on the role of the main chain and spacer group in determining surface properties. These polyacrylates are environmentally friendly substitutes for polymers with long perfluoroalkyl groups, offering low surface free energies and liquid crystalline structures, useful in hydrophobic coatings and advanced materials (Wang et al., 2010).

Supramolecular Assemblies and Crystal Structures

Compounds structurally related to methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate have been studied for their supramolecular assembly, crystal structures, and noncovalent interactions. These studies provide insights into the molecular conformation and potential applications in crystal engineering and material science (Matos et al., 2016).

Propriétés

IUPAC Name |

methyl (Z)-3-(4-ethoxyanilino)-2-(4-ethylphenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5S/c1-4-15-6-12-18(13-7-15)27(23,24)19(20(22)25-3)14-21-16-8-10-17(11-9-16)26-5-2/h6-14,21H,4-5H2,1-3H3/b19-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYIYDNTVJAKJY-RGEXLXHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OCC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OCC)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-phenyl-N-[2-(2-thienyl)ethyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2482091.png)

![4-((4-chlorophenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2482094.png)

![3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2482098.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide](/img/structure/B2482099.png)

![5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2482100.png)

![6-(4-Fluorophenyl)-2-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2482101.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482109.png)